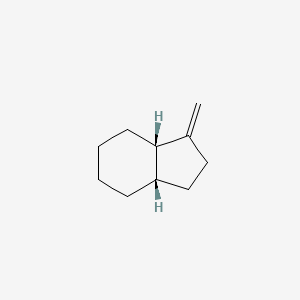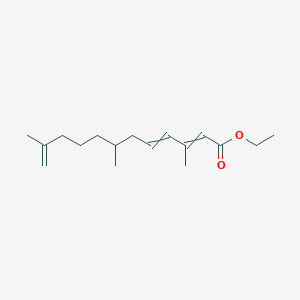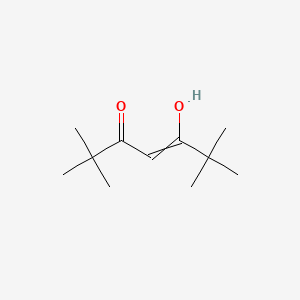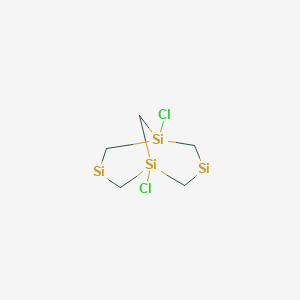
CID 13311051
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “CID 13311051” is a chemical entity with significant interest in various scientific fields. This compound is known for its unique structure and properties, which make it valuable for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of the compound “CID 13311051” involves several steps, starting with the selection of appropriate raw materials. The synthetic route typically includes a series of chemical reactions such as alkylation, halogenation, and cyclization. The reaction conditions, including temperature, pressure, and the use of catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of “this compound” is scaled up using large reactors and continuous flow systems. The process involves the use of advanced technologies to monitor and control the reaction parameters, ensuring consistent quality and efficiency. The final product is purified using techniques such as crystallization, distillation, or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
The compound “CID 13311051” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in the reactions of “this compound” include halogens, oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from the reactions of “this compound” depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxygenated derivatives, while reduction reactions may yield hydrogenated compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, “CID 13311051” is used as a building block for the synthesis of more complex molecules
Biology
In biological research, “this compound” is studied for its interactions with biological molecules. It is used in assays to understand its effects on cellular processes and its potential as a therapeutic agent.
Medicine
In medicine, “this compound” is investigated for its potential therapeutic properties. Researchers explore its efficacy in treating various diseases and conditions, as well as its safety and pharmacokinetics.
Industry
In industrial applications, “this compound” is used in the production of specialty chemicals and materials. Its unique properties make it valuable for creating high-performance products.
Mécanisme D'action
The mechanism of action of “CID 13311051” involves its interaction with specific molecular targets in biological systems. It may bind to receptors, enzymes, or other proteins, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are studied to understand its potential therapeutic applications and to optimize its use in medicine.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to “CID 13311051” include other chemical entities with related structures and properties. These compounds may share similar synthetic routes, chemical reactions, and applications.
Uniqueness
What sets “this compound” apart from similar compounds is its unique structure, which imparts specific properties and reactivity. This uniqueness makes it valuable for certain applications where other compounds may not be as effective.
Conclusion
The compound “this compound” is a versatile chemical entity with significant importance in various scientific fields. Its unique properties and reactivity make it valuable for research and industrial applications, and ongoing studies continue to explore its potential in chemistry, biology, medicine, and industry.
Propriétés
Formule moléculaire |
C5H10Cl2Si4 |
|---|---|
Poids moléculaire |
253.38 g/mol |
InChI |
InChI=1S/C5H10Cl2Si4/c6-10-1-8-2-11(7,5-10)4-9-3-10/h1-5H2 |
Clé InChI |
KFEMQKZMYZVWCC-UHFFFAOYSA-N |
SMILES canonique |
C1[Si]C[Si]2(C[Si]C[Si]1(C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-Hydroxyphenyl)(methylsulfanyl)methylidene]morpholin-4-ium iodide](/img/structure/B14647582.png)

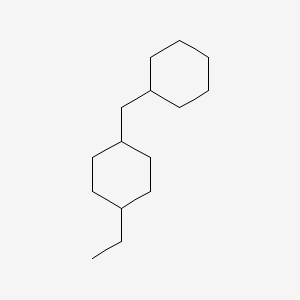
![5-Methoxy-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14647596.png)
![2-[(Naphthalen-2-yl)amino]-5-nitrobenzoic acid](/img/structure/B14647600.png)
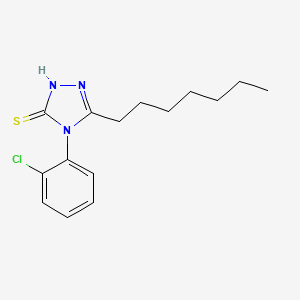
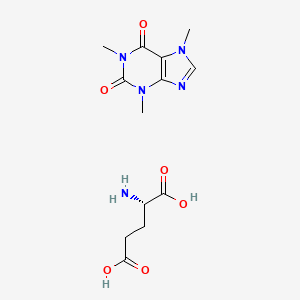
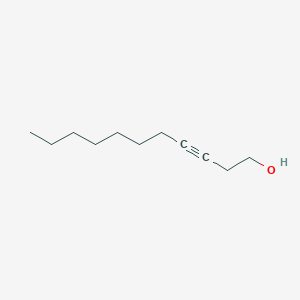


![N-(2-Hydroxyphenyl)-2-[4-(2-methylbutan-2-yl)phenoxy]butanamide](/img/structure/B14647630.png)
